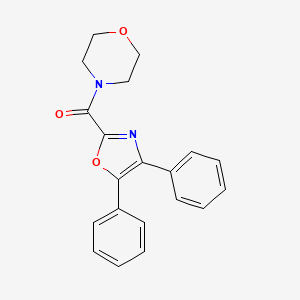
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is a complex organic compound that features both an oxazole ring and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone typically involves the formation of the oxazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a precursor containing a phenyl group and a nitrile group to form the oxazole ring. This is followed by the reaction with morpholine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing molecular mechanisms in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural characteristics make it suitable for applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of (4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The oxazole and morpholine rings may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: This compound shares the oxazole ring but has a different substituent, leading to different chemical and biological properties.
5-(4,5-Diphenyl-1,3-oxazol-2-yl)-1’-isobutyl-8-methoxy-3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indoline]: Another compound with a similar oxazole ring but different substituents and structural features.
Uniqueness
(4,5-Diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone is unique due to the presence of both the oxazole and morpholine rings This combination of structural features imparts specific chemical and biological properties that are not found in other similar compounds
Eigenschaften
Molekularformel |
C20H18N2O3 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(4,5-diphenyl-1,3-oxazol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-11-13-24-14-12-22)19-21-17(15-7-3-1-4-8-15)18(25-19)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
OIEOEXDPDGGMKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


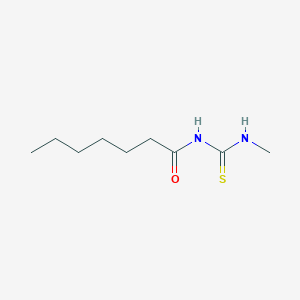
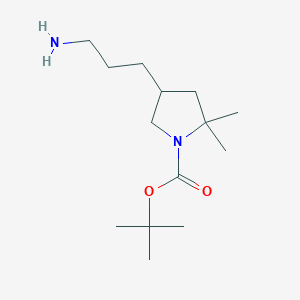
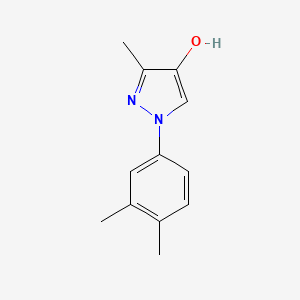


![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)
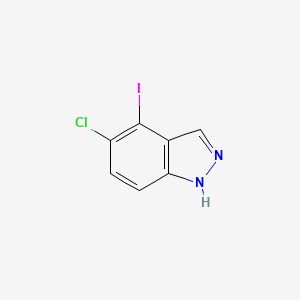
![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)

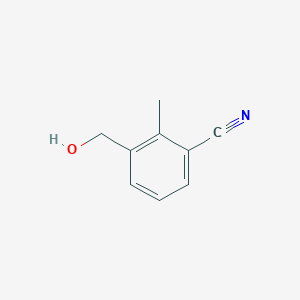
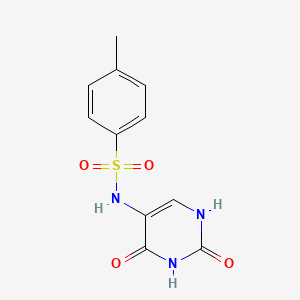
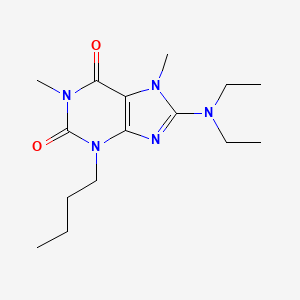
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
